molecular formula C12H6Cl4N2O B14810967 bis-(2,4-dichloro-phenyl)-diazene-N-oxide

bis-(2,4-dichloro-phenyl)-diazene-N-oxide

Cat. No.: B14810967
M. Wt: 336.0 g/mol
InChI Key: GPQXGXCWNBWMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(2,4-dichloro-phenyl)-diazene-N-oxide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a diazene-N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(2,4-dichloro-phenyl)-diazene-N-oxide typically involves the reaction of 2,4-dichlorophenylhydrazine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis-(2,4-dichloro-phenyl)-diazene-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis-(2,4-dichloro-phenyl)-diazene-N-oxide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in antimicrobial effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • N,N’-bis-(2,4-dichloro-phenyl)-terephthalamide
  • 2,4-dichlorophenoxyacetic acid
  • 2,4-dichlorophenylhydrazine

Comparison: Bis-(2,4-dichloro-phenyl)-diazene-N-oxide is unique due to its diazene-N-oxide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While N,N’-bis-(2,4-dichloro-phenyl)-terephthalamide and 2,4-dichlorophenoxyacetic acid share the 2,4-dichlorophenyl group, their overall structures and applications differ significantly .

Properties

Molecular Formula

C12H6Cl4N2O

Molecular Weight

336.0 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(2,4-dichlorophenyl)imino-oxidoazanium

InChI

InChI=1S/C12H6Cl4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H

InChI Key

GPQXGXCWNBWMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=[N+](C2=C(C=C(C=C2)Cl)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.